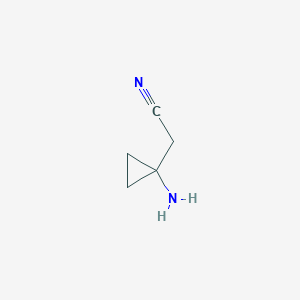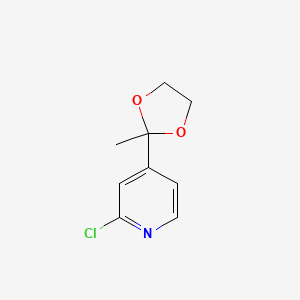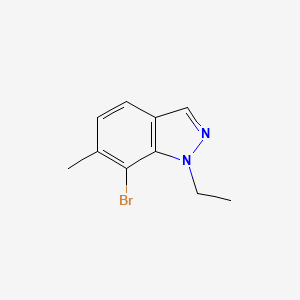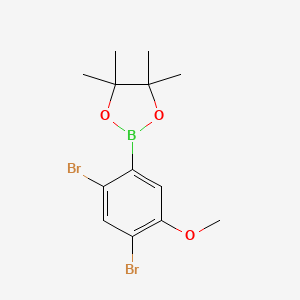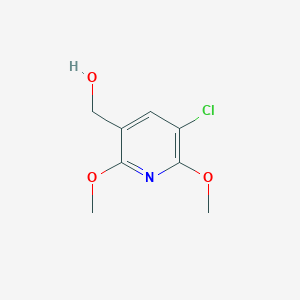
2,6-Dimethoxy-5-methylpyridine-3-methanol
Übersicht
Beschreibung
2,6-Dimethoxy-5-methylpyridine-3-methanol is a chemical compound with the molecular formula C9H13NO3 and a molecular weight of 183.21 . It has an IUPAC name of (2,6-dimethoxy-5-methylpyridin-3-yl)methanol . The compound is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for 2,6-Dimethoxy-5-methylpyridine-3-methanol is 1S/C9H13NO3/c1-6-4-7(5-11)9(13-3)10-8(6)12-2/h4,11H,5H2,1-3H3 . This code provides a specific representation of the molecule’s structure, indicating the presence of a pyridine ring with methoxy and methyl groups attached at specific positions, and a methanol group attached to the pyridine ring.It is stored at a temperature of 2-8°C . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the available sources.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Green Chemistry
- A study by Hu and Shan (2020) highlights the progress in synthetic methods of structurally related compounds, emphasizing green chemistry principles. Their work introduces efficient synthesis techniques that could be applicable to derivatives of 2,6-dimethoxy-5-methylpyridine-3-methanol, focusing on methanol as a methylating reagent and employing inorganic alkalis instead of more hazardous reagents (Hu & Shan, 2020).
Hydrogen Bonding and Molecular Interactions
- Research by Marczak et al. (2004) delves into hydrogen bonding in binary mixtures containing pyridine and its derivatives, examining the enthalpies of solution and the influence of methyl substitution. This study provides insights into how 2,6-dimethoxy-5-methylpyridine-3-methanol might interact in various solvents, revealing the significance of hydrogen bonding in defining the solubility and interaction patterns of pyridine derivatives (Marczak, Heintz, & Bucek, 2004).
Coordination Chemistry and Metal Ion Interactions
- Telfer et al. (2008) explored the coordination chemistry of pyridine-alcohol ligands with divalent transition metal salts, discovering various structures such as hydrogen-bonded helicates and coordination polymers. Their findings suggest potential routes for employing 2,6-dimethoxy-5-methylpyridine-3-methanol in the development of new metal-organic frameworks and supramolecular assemblies (Telfer et al., 2008).
Acoustic and Volumetric Studies
- Studies on intermolecular interactions in dilute solutions, such as those by Marczak et al. (2005), shed light on the limiting partial compressibilities and volumes of methanol in pyridine derivatives. These acoustic and volumetric studies contribute to understanding the solvation behavior and molecular interactions of compounds like 2,6-dimethoxy-5-methylpyridine-3-methanol (Marczak, Chowanska, & Piwowarska, 2005).
Catalytic Applications and Organic Transformations
- Research into catalytic methodologies, such as the selective catalytic methylation using methanol as a C1 source by Biswas and Srimani (2021), highlights the potential of methanol in facilitating various organic transformations. These studies indicate possible catalytic roles for 2,6-dimethoxy-5-methylpyridine-3-methanol in synthetic chemistry, especially in methylation reactions (Biswas & Srimani, 2021).
Safety and Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
Eigenschaften
IUPAC Name |
(2,6-dimethoxy-5-methylpyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6-4-7(5-11)9(13-3)10-8(6)12-2/h4,11H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBISIGAXZCRHJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1OC)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301260981 | |
| Record name | 3-Pyridinemethanol, 2,6-dimethoxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301260981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-5-methylpyridine-3-methanol | |
CAS RN |
1879026-22-8 | |
| Record name | 3-Pyridinemethanol, 2,6-dimethoxy-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinemethanol, 2,6-dimethoxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301260981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





